molecular formula C9H11NO4 B13635921 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid

5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B13635921
M. Wt: 197.19 g/mol
InChI Key: BTJKAZJYBCMCMD-UHFFFAOYSA-N
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Description

5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid is an organic compound that features a furan ring substituted with an acetamidomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Acetamidomethyl Group: This step can be achieved through the reaction of the furan derivative with acetamidomethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction can lead to alcohols or alkanes.

Scientific Research Applications

5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and the acetamidomethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

5-(acetamidomethyl)-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-5-8(9(12)13)3-7(14-5)4-10-6(2)11/h3H,4H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

BTJKAZJYBCMCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CNC(=O)C)C(=O)O

Origin of Product

United States

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